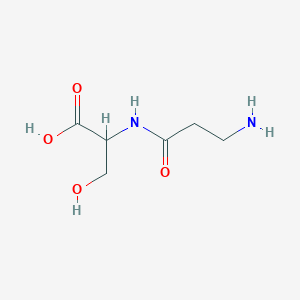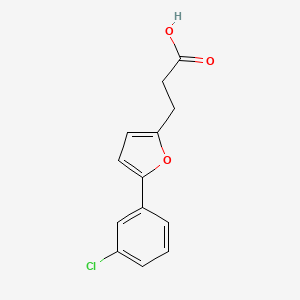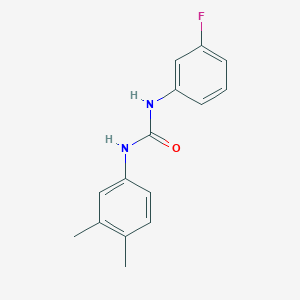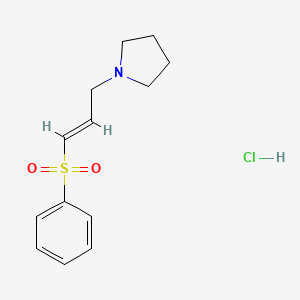
1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a phenylsulfonyl group and an allyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with phenylsulfonyl chloride and an allyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while reduction of the allyl group can yield saturated pyrrolidine derivatives .
科学的研究の応用
1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can act as a pharmacophore, interacting with active sites of enzymes or binding pockets of receptors, thereby modulating their activity. The pyrrolidine ring can also contribute to the binding affinity and specificity of the compound .
類似化合物との比較
Similar Compounds
1-(Phenylsulfonyl)pyrrolidine: Lacks the allyl group, which may affect its reactivity and binding properties.
1-(3-(Phenylsulfonyl)propyl)pyrrolidine: Has a propyl group instead of an allyl group, which may influence its chemical and biological properties.
Uniqueness
1-(3-(Phenylsulfonyl)allyl)pyrrolidine hydrochloride is unique due to the presence of both the phenylsulfonyl and allyl groups, which can confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
特性
CAS番号 |
36275-79-3 |
|---|---|
分子式 |
C13H18ClNO2S |
分子量 |
287.81 g/mol |
IUPAC名 |
1-[(E)-3-(benzenesulfonyl)prop-2-enyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H17NO2S.ClH/c15-17(16,13-7-2-1-3-8-13)12-6-11-14-9-4-5-10-14;/h1-3,6-8,12H,4-5,9-11H2;1H/b12-6+; |
InChIキー |
CTCQQXGFBCUMJI-WXIWBVQFSA-N |
異性体SMILES |
C1CCN(C1)C/C=C/S(=O)(=O)C2=CC=CC=C2.Cl |
正規SMILES |
C1CCN(C1)CC=CS(=O)(=O)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one](/img/structure/B11943168.png)
![Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11943176.png)
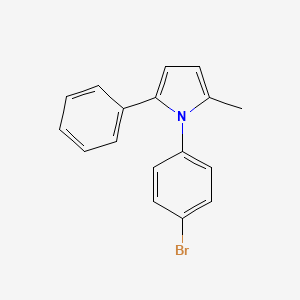
![7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione](/img/structure/B11943196.png)
